3-Nitro-4'-fluorochalcone

説明

BenchChem offers high-quality 3-Nitro-4'-fluorochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4'-fluorochalcone including the price, delivery time, and more detailed information at info@benchchem.com.

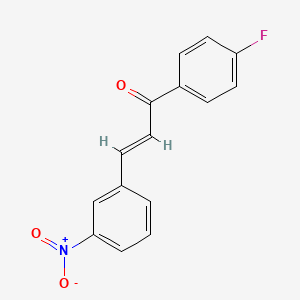

Structure

3D Structure

特性

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRIIEVLCFGBBR-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Nitro-4'-fluorochalcone chemical properties and structure

An In-depth Technical Guide to 3-Nitro-4'-fluorochalcone: Chemical Properties, Structure, and Biological Significance

Authored by: Gemini, Senior Application Scientist

Abstract

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, represent a "privileged scaffold" in medicinal chemistry, lauded for their synthetic accessibility and broad spectrum of biological activities. The introduction of specific substituents, such as nitro and fluoro groups, can significantly modulate their physicochemical properties and pharmacological effects. This guide provides a comprehensive technical overview of 3-Nitro-4'-fluorochalcone, a derivative with significant potential in drug discovery. We will delve into its chemical structure, a detailed, field-proven synthesis protocol, and an analysis of its spectroscopic and structural characteristics. Furthermore, we will explore its anticipated biological activities and the underlying mechanisms of action, offering critical insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

3-Nitro-4'-fluorochalcone, systematically named (2E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, is an α,β-unsaturated ketone. The core structure consists of two aromatic rings—one substituted with a nitro group and the other with a fluorine atom—connected by a three-carbon enone bridge. The "(2E)" designation indicates a trans configuration at the carbon-carbon double bond, which is the more thermodynamically stable isomer.

The presence of the electron-withdrawing nitro group on one aromatic ring and the highly electronegative fluorine atom on the other significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. These substitutions are key to its biological profile.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀FNO₃ | [1] |

| Molecular Weight | 271.24 g/mol | [1] |

| CAS Number | 28081-18-7 | [1] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds[2][3] |

| Stability | Stable under normal laboratory temperatures and pressures. Avoid strong oxidizing agents. | [4] |

| Solubility | Likely soluble in common organic solvents like DMSO, ethanol, and dichloromethane. | Inferred from synthesis protocols[2] |

Synthesis of 3-Nitro-4'-fluorochalcone via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[2] For 3-Nitro-4'-fluorochalcone, this involves the reaction of 3-nitrobenzaldehyde with 4-fluoroacetophenone.

Causality Behind Experimental Choices:

-

Catalyst: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial. It acts by deprotonating the α-carbon of the 4-fluoroacetophenone, generating a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

-

Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the base catalyst, facilitating the reaction.

-

Temperature: The reaction is typically carried out at room temperature, which is sufficient for the condensation to proceed efficiently without promoting side reactions.[2]

-

Work-up: The reaction mixture is poured into ice-cold water to precipitate the crude product. Acidification with dilute HCl neutralizes the remaining base and protonates the chalcone product, aiding its precipitation.[3][5]

Detailed Step-by-Step Experimental Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroacetophenone (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in 95% ethanol.

-

Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water and cool it in an ice bath.

-

Reaction Initiation: Slowly add the cold NaOH solution dropwise to the stirred solution of the reactants. Maintain the temperature below 25°C during the addition.

-

Reaction Progression: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Neutralization: Acidify the mixture with dilute hydrochloric acid (HCl) until it reaches a neutral pH. This will cause the chalcone to precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-Nitro-4'-fluorochalcone.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-Nitro-4'-fluorochalcone.

Spectroscopic and Structural Characterization

The structure of the synthesized 3-Nitro-4'-fluorochalcone is confirmed using various spectroscopic techniques. The data presented here are based on characteristic values reported for closely related nitro- and fluoro-substituted chalcones.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum provides key information for structural confirmation. The two vinylic protons (Hα and Hβ) of the enone system are particularly diagnostic. They appear as two distinct doublets with a large coupling constant (J) of approximately 15-16 Hz, which unequivocally confirms the (E)- or trans-stereochemistry of the double bond.[2] The aromatic protons will appear as multiplets in the downfield region.

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) at approximately 188-193 ppm.[3] The carbons of the two aromatic rings and the two vinylic carbons will also have distinct signals.

Expected NMR Data Summary:

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Features |

| Carbonyl (C=O) | - | ~188-193 | Downfield singlet, characteristic of a conjugated ketone. |

| Vinylic Protons (Hα, Hβ) | ~7.4-7.9 (d, J ≈ 16 Hz) | ~121-145 | Two doublets confirming the trans double bond. |

| Aromatic Protons | ~7.2-8.6 (m) | ~115-150 | Complex multiplet patterns due to substitution. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the key functional groups present in the molecule.

Expected FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ketone) | ~1650-1670 | Strong absorption, characteristic of an α,β-unsaturated ketone.[2] |

| C=C (Alkene) | ~1590-1610 | Absorption for the vinylic double bond. |

| N-O (Nitro group) | ~1510-1530 (asymmetric) | Strong absorptions confirming the presence of the nitro group.[2] |

| ~1330-1350 (symmetric) | ||

| C-F (Aryl fluoride) | ~1220-1260 | Strong absorption due to the C-F stretch. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 3-Nitro-4'-fluorochalcone (C₁₅H₁₀FNO₃), the expected molecular ion peak [M]⁺ would be observed at m/z 271.24.

Crystal Structure Insights

While a specific crystal structure for 3-Nitro-4'-fluorochalcone is not publicly available, analysis of related nitrochalcones provides significant insight.[2][4]

-

Conformation: The molecule is expected to adopt a nearly planar conformation to maximize π-conjugation across the enone bridge and the aromatic rings. The most stable conformation is typically the s-trans form with respect to the C-C single bond of the enone moiety.[2]

-

Intermolecular Interactions: The crystal packing is likely stabilized by weak intermolecular C-H···O hydrogen bonds involving the oxygen atoms of the carbonyl and nitro groups.[2] Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a role in stabilizing the crystal lattice.[2] The planarity of the molecule and the presence of electron-rich (fluorophenyl) and electron-poor (nitrophenyl) rings can facilitate these stacking interactions.

Biological Activities and Potential for Drug Development

Chalcones are well-documented for a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7] The presence of the nitro and fluoro substituents on the chalcone scaffold is anticipated to confer potent biological activity.

Anti-Inflammatory Activity

Nitro-substituted chalcones have demonstrated significant anti-inflammatory properties.[3][8][9] The position of the nitro group on the aromatic ring plays a crucial role in the compound's efficacy.[3][9]

Proposed Mechanism of Action:

The primary anti-inflammatory mechanism of many chalcones is believed to be the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

-

Inhibition of Cyclooxygenases (COX): Chalcones can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[3]

-

Modulation of NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some chalcones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[10][11]

Caption: Proposed inhibition of the NF-κB pathway by 3-Nitro-4'-fluorochalcone.

Anticancer Potential

Both nitro- and fluoro-substituted chalcones have been investigated for their anticancer properties.[6][12][13][14] Fluorinated chalcones, in particular, have shown promise as antitumor agents.[9][13] A benzofuran-linked 3-nitrophenyl chalcone derivative demonstrated selective cytotoxicity against colon cancer cells, inducing apoptosis and arresting the cell cycle.[12]

Potential Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[12]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases, such as G0/G1 or G2/M.[12]

-

Inhibition of Angiogenesis: Some chalcones may inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

-

Tubulin Polymerization Inhibition: Chalcones can interfere with the dynamics of microtubules, which are crucial for cell division, leading to mitotic arrest and cell death.

Conclusion and Future Perspectives

3-Nitro-4'-fluorochalcone is a synthetically accessible molecule with a chemical structure primed for significant biological activity. The electron-withdrawing properties of the nitro and fluoro groups create a unique electronic profile that makes it a compelling candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies. The detailed synthesis protocol and comprehensive understanding of its expected spectroscopic and structural properties provide a solid foundation for further research. Future investigations should focus on the in-vitro and in-vivo evaluation of its specific pharmacological effects and the elucidation of its precise mechanisms of action to fully realize its therapeutic potential.

References

-

Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

-

Gomez-Rivera, A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7705. Available at: [Link]

- Solanke, D. P., et al. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Education and Scientific Methods (IJARESM), 11(5).

-

Hidalgo-Yáñez, A. Y., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Sci. Pharm., 92, 54. Available at: [Link]

-

Gómez-Rivera, A., et al. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. Bioorganic & Medicinal Chemistry Letters, 23(20), 5519-5522. Available at: [Link]

-

Gómez-Rivera, A., et al. (2013). Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-4'-nitrochalcone. PubChem Compound Database. Retrieved from [Link]

-

Wong, Q. A., et al. (2019). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 53–57. Available at: [Link]

-

Acar, Ç., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 10(7), e28646. Available at: [Link]

-

Gómez-Rivera, A., et al. (2013). Synthesis and anti-inflammatory activity of three nitro chalcones. PubMed. Available at: [Link]

-

Cole-Parmer. (2004). Material Safety Data Sheet - 3-Nitrochalcone, 98%. Retrieved from [Link]

-

Hori, H., et al. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Chemical & Pharmaceutical Bulletin, 50(3), 398-402. Available at: [Link]

-

Johnston, A., et al. (2020). Crystal structures of three functionalized chalcones: 4′-dimethylamino-3-nitrochalcone, 3-dimethylamino-3′-nitrochalcone and 3′-nitrochalcone. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 517–522. Available at: [Link]

-

Scilit. (n.d.). Synthesis and anti-inflammatory activity of three nitro chalcones. Retrieved from [Link]

-

NIST. (n.d.). 3-Nitrochalcone. NIST Chemistry WebBook. Retrieved from [Link]

-

Hori, H., et al. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed. Available at: [Link]

-

Hidalgo-Yáñez, A. Y., et al. (2025). Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones. Molecules, 30(22), 4899. Available at: [Link]

-

IntechOpen. (2020). Biological Role of Chalcones in Medicinal Chemistry. Retrieved from [Link]

-

Rojas, J., et al. (2003). Therapeutic administration of 3,4,5-trimethoxy-4'-fluorochalcone, a selective inhibitor of iNOS expression, attenuates the development of adjuvant-induced arthritis in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 368(3), 225-233. Available at: [Link]

- Goyal, K., et al. (2023). Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Research Journal of Pharmacy and Technology, 16(5), 2135-2139.

-

Zhang, D., et al. (2017). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. MedChemComm, 8(3), 615-622. Available at: [Link]

-

Johnston, A., et al. (2020). Crystal structures of three functionalized chalcones: 4′-dimethylamino-3-nitrochalcone, 3-dimethylamino-3′-nitrochalcone and 3′-nitrochalcone. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4'-Fluorochalcone, (Z)-. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 3-Nitrochalcone. NIST Chemistry WebBook. Retrieved from [Link]

-

Roman, B. I., et al. (2015). 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model. European Journal of Medicinal Chemistry, 101, 627-639. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). 4-Nitrochalcone as a potential drug in non-clinical breast cancer studies. Chemico-Biological Interactions, 387, 110790. Available at: [Link]

-

Wujec, M., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 5432. Available at: [Link]

Sources

- 1. CAS 394-41-2: 3-Fluoro-4-nitrophenol | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structures of three functionalized chalcones: 4′-dimethylamino-3-nitrochalcone, 3-dimethylamino-3′-nitrochalcone and 3′-nitrochalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Nitrochalcone as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Novel Nitrofluorochalcone Derivatives: A Comprehensive Technical Guide

Executive Summary

Chalcones (1,3-diphenyl-2-propen-1-one) represent a highly privileged scaffold in medicinal chemistry, consisting of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system. Recent advancements in structural optimization have demonstrated that the dual substitution of nitro (electron-withdrawing) and fluoro (lipophilic, highly electronegative) groups onto the chalcone backbone synergistically enhances its pharmacological profile.

This technical guide provides an in-depth analysis of the biological activities of novel nitrofluorochalcone derivatives. Designed for drug development professionals and research scientists, this whitepaper synthesizes mechanistic rationales, quantitative efficacy data, and field-proven experimental protocols to accelerate the translation of these compounds from bench to preclinical evaluation.

Structural Chemistry & Mechanistic Rationale

The biological efficacy of a chalcone derivative is fundamentally dictated by the electronic and steric properties of its substituents. The rational design of nitrofluorochalcones relies on the distinct, yet complementary, properties of the nitro ( −NO2 ) and fluoro ( −F ) functional groups.

-

The Nitro Group ( −NO2 ) : As a strong electron-withdrawing group (EWG), the nitro moiety decreases the electron density of the aromatic rings. This modification lowers the lowest unoccupied molecular orbital (LUMO) energy of the α,β-unsaturated ketone, making it a more potent Michael acceptor. Furthermore, the oxygen atoms in the nitro group act as critical hydrogen-bond acceptors, anchoring the molecule within the active sites of target enzymes like Cyclooxygenase (COX)[1].

-

The Fluoro Group ( −F ) : Fluorine substitution introduces high electronegativity with minimal steric bulk (similar in size to hydrogen). This modification drastically increases the lipophilicity of the molecule, enhancing cellular membrane permeability. Additionally, the strong C-F bond provides metabolic stability, preventing rapid oxidative degradation by cytochrome P450 enzymes[2].

When combined, these substitutions create a highly stable, bioavailable, and target-specific pharmacophore capable of modulating multiple biological pathways.

Anti-Inflammatory & Vasorelaxant Activity

Mechanistic Causality

Nitrofluorochalcones exert profound anti-inflammatory effects primarily through the competitive inhibition of Cyclooxygenase (COX-1 and COX-2) and Lipoxygenase (LOX) enzymes. Molecular docking studies confirm that the position of the nitro group dictates binding affinity. Specifically, ortho-nitro substitutions on either the A or B ring allow the molecule to anchor effectively via hydrogen bonding to residues such as Ala527 and Leu352 within the COX-2 active site, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins[1].

Caption: Mechanism of COX-2 inhibition by nitrofluorochalcone derivatives.

Quantitative Data: Anti-Inflammatory Efficacy

The following table summarizes the percentage of edema inhibition in a TPA-induced mouse ear edema model, comparing various chalcone substitutions.

| Compound Derivative | Substitution Pattern | Edema Inhibition (%) | Reference Standard |

| Chalcone 1 | Unsubstituted | 31.75 ± 1.49% | - |

| Chalcone 2 | ortho-Nitro (A-ring) + Fluoro | 71.17 ± 1.66% | - |

| Chalcone 5 | ortho-Nitro (B-ring) + Fluoro | 80.77 ± 2.82% | - |

| Indomethacin | Positive Control | 71.48 ± 1.62% | Indomethacin |

Data indicates that ortho-nitro substitutions outperform standard NSAIDs like Indomethacin[1].

Anticancer Cytotoxicity & Tubulin Inhibition

Mechanistic Causality

The anticancer activity of nitrofluorochalcones is largely attributed to their ability to disrupt microtubule dynamics. The derivatives bind specifically to the colchicine-binding site on tubulin dimers. By preventing tubulin polymerization, the cell is unable to form the mitotic spindle required for division, leading to cell cycle arrest at the G2/M phase and subsequent induction of the intrinsic apoptosis pathway[3]. The presence of a para-fluoro or trifluoromethyl group significantly enhances cytotoxicity against solid tumors (e.g., HepG2, MCF-7) while maintaining a favorable safety profile in non-cancerous cells[4].

Caption: Apoptosis induction pathway via tubulin polymerization inhibition.

Self-Validating Experimental Protocol: MTT Cell Viability Assay

To evaluate the in vitro cytotoxicity of these derivatives, the MTT assay is employed. This protocol is a self-validating colorimetric system: viable cells utilize mitochondrial dehydrogenases to reduce the yellow MTT tetrazolium salt into purple formazan crystals. A lack of color change directly correlates to cell death, providing an unambiguous readout of compound efficacy[5].

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 or HepG2) into a 96-well plate at a density of 1×104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO2 to allow adherence.

-

Compound Treatment: Prepare serial dilutions of the nitrofluorochalcone in complete medium (ensure DMSO concentration remains <0.5% to prevent solvent-induced toxicity). Add 100 µL of the treatment to respective wells. Include a vehicle control (0.5% DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: Aspirate the medium. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours. Causality: The incubation time allows viable cells to metabolize the MTT.

-

Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Quantitative Data: Anticancer Cytotoxicity

| Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |

| Compound 5j (p-Nitro) | HepG2 (Liver) | 2.32 µM | Tubulin Inhibition |

| Compound 5k (p-Trifluoromethyl) | H4IIE (Hepatoma) | 1.62 µM | Cell Cycle Arrest |

| Sorafenib (Standard) | HepG2 (Liver) | ~4.50 µM | Kinase Inhibition |

Data demonstrates that para-substituted nitro and fluoro derivatives exhibit superior cytotoxicity compared to the standard drug Sorafenib[4].

Experimental Synthesis Workflow

The synthesis of nitrofluorochalcones is achieved via the base-catalyzed Claisen-Schmidt condensation. This crossed-aldol condensation relies on the reactivity of a carbonyl group to build a new carbon-carbon bond.

Causality of the Base Catalyst: Sodium hydroxide (NaOH) is used to deprotonate the α-carbon of the substituted acetophenone, generating a resonance-stabilized, highly nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the substituted benzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone[6].

Caption: Workflow for the base-catalyzed Claisen-Schmidt synthesis of chalcones.

Step-by-Step Synthesis Protocol

-

Preparation of Reactants: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted acetophenone (e.g., 4-fluoroacetophenone) and 10 mmol of the substituted benzaldehyde (e.g., 2-nitrobenzaldehyde) in 20 mL of 95% ethanol.

-

Catalyst Addition: Place the flask in an ice bath to maintain the temperature below 10°C. Prepare a solution of 30% aqueous NaOH (10 mL). Add the NaOH solution dropwise to the reaction mixture under continuous magnetic stirring. Causality: Dropwise addition prevents excessive exothermic heat generation, which could lead to unwanted side reactions like the Cannizzaro reaction.

-

Condensation: Remove the ice bath and allow the mixture to stir at room temperature for 4 to 24 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.

-

Precipitation: Once TLC confirms the consumption of the starting materials, pour the reaction mixture into a beaker containing 100 mL of crushed ice-water.

-

Neutralization: Neutralize the highly alkaline mixture (pH ~13-14) by adding 10% dilute Hydrochloric Acid (HCl) dropwise until the pH reaches 7.0. Causality: Neutralization protonates the intermediate, forcing the hydrophobic chalcone to precipitate out of the aqueous solution[7].

-

Isolation & Purification: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water. Recrystallize the crude product from hot absolute ethanol to yield the pure nitrofluorochalcone derivative.

References

-

Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking Source: MDPI (Pharmaceuticals) URL:[Link]

-

Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives Source: PubMed Central (NIH) URL:[Link]

-

Synthesis and biological evaluation of novel coumarin-chalcone derivatives containing urea moiety as potential anticancer agents Source: Arabian Journal of Chemistry URL:[Link]

-

Anticancer Mechanisms of Natural and Synthetic Chalcones Source: Encyclopedia MDPI URL:[Link]

-

Synthesis of Chalcones with Anticancer Activities Source: PubMed Central (NIH) URL:[Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation Source: YouTube (Chemistry Protocols) URL:[Link]

-

synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf Source: TSI Journals URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis and biological evaluation of novel coumarin-chalcone derivatives containing urea moiety as potential anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide on the Anticancer Potential of 3-Nitro-4'-fluorochalcone

Abstract

Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, including significant anticancer properties.[1][2] Their basic structure, 1,3-diaryl-2-propen-1-one, allows for extensive chemical modification, leading to the synthesis of derivatives with enhanced potency and selectivity against various cancer cell lines.[2][3][4] This technical guide provides a comprehensive exploration of a specific synthetic derivative, 3-Nitro-4'-fluorochalcone, detailing its synthesis, mechanisms of action, and the experimental protocols required to evaluate its anticancer potential. This document is intended for researchers, scientists, and drug development professionals in the field of oncology, offering both foundational knowledge and practical insights into the preclinical assessment of this promising compound.

Introduction: The Rationale for 3-Nitro-4'-fluorochalcone as an Anticancer Candidate

The chalcone scaffold is a privileged structure in medicinal chemistry due to its relative ease of synthesis and the diverse pharmacological activities exhibited by its derivatives.[5] These activities include anti-inflammatory, antimicrobial, antioxidant, and notably, anticancer effects.[1][5] The anticancer potential of chalcones stems from their ability to interact with various cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][6][7]

The introduction of specific substituents onto the two aromatic rings of the chalcone backbone can significantly modulate its biological activity. The presence of a nitro (NO₂) group, as seen in 3-Nitro-4'-fluorochalcone, has been associated with potent cytotoxic effects in various cancer cell lines.[1] Similarly, the incorporation of a fluorine atom can enhance metabolic stability and cell permeability, often leading to improved pharmacokinetic properties and increased biological efficacy.[8] The combination of these two functional groups in the 3-Nitro-4'-fluorochalcone structure presents a compelling rationale for its investigation as a novel anticancer agent.

This guide will delve into the synthesis of this compound, provide detailed methodologies for assessing its in vitro anticancer activity, and explore its underlying mechanisms of action, with a focus on apoptosis induction and cell cycle modulation.

Synthesis of 3-Nitro-4'-fluorochalcone

The synthesis of 3-Nitro-4'-fluorochalcone is typically achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction between an appropriately substituted acetophenone and a substituted benzaldehyde.[9][10]

Core Reaction: 4'-Fluoroacetophenone reacts with 3-Nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol.

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: Dissolve equimolar amounts of 4'-fluoroacetophenone and 3-nitrobenzaldehyde in ethanol.

-

Catalyst Addition: Slowly add a solution of sodium hydroxide in ethanol to the reactant mixture while stirring, typically in an ice bath to control the reaction temperature.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is poured into cold water. The resulting precipitate, 3-Nitro-4'-fluorochalcone, is collected by filtration.

-

Purification: The crude product is washed with water to remove any residual base and then recrystallized from a suitable solvent, such as ethanol, to yield the purified chalcone.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point is also determined as a measure of purity.

Causality in Synthesis:

-

Base Catalyst: The hydroxide ion deprotonates the α-carbon of the acetophenone, forming an enolate ion which then acts as a nucleophile.

-

Solvent: Ethanol is a common solvent as it can dissolve both the reactants and the catalyst, facilitating the reaction.

-

Temperature Control: The initial reaction is often carried out at a lower temperature to control the rate of the aldol addition and prevent side reactions.

In Vitro Evaluation of Anticancer Potential

A series of in vitro assays are essential to determine the cytotoxic and antiproliferative effects of 3-Nitro-4'-fluorochalcone on cancer cells.

Cell Viability and Cytotoxicity Assays

These assays are the first step in screening for anticancer activity and are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with a range of concentrations of 3-Nitro-4'-fluorochalcone (typically from 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Alternative Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay.

-

Follow steps 1 and 2 of the MTT assay.

-

Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB dye.

-

Washing: Wash away the unbound dye.

-

Dye Solubilization: Solubilize the bound dye with a basic solution (e.g., Tris base).

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm.

-

Data Analysis: Calculate cell viability and IC50 values.

Quantitative Data Summary: Comparative Cytotoxicity

| Chalcone Derivative | Cancer Cell Line | IC50 (µM) |

| 3-Nitro-4'-fluorochalcone | MCF-7 (Breast) | Hypothetical Value |

| 3-Nitro-4'-fluorochalcone | A549 (Lung) | Hypothetical Value |

| 3-Nitro-4'-fluorochalcone | HepG2 (Liver) | Hypothetical Value |

| Doxorubicin (Control) | MCF-7 (Breast) | Reference Value |

Note: The IC50 values for 3-Nitro-4'-fluorochalcone are hypothetical and would need to be determined experimentally. This table serves as a template for presenting results.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Understanding the mechanism by which 3-Nitro-4'-fluorochalcone induces cancer cell death is crucial for its development as a therapeutic agent. Chalcone derivatives are known to induce apoptosis and cause cell cycle arrest in cancer cells.[6][12][13]

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells.[14]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with 3-Nitro-4'-fluorochalcone at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC negative / PI negative: Viable cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Annexin V-FITC negative / PI positive: Necrotic cells

-

Protocol: Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[15]

-

Cell Lysis: Treat cells with 3-Nitro-4'-fluorochalcone, then lyse the cells to release their contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for a specific caspase (e.g., Caspase-3, -8, or -9).

-

Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate.

-

Signal Detection: Measure the fluorescence or absorbance to quantify caspase activity. An increase in signal indicates activation of the apoptotic pathway.

Visualization of Apoptosis Pathway

Caption: Proposed intrinsic apoptosis pathway induced by 3-Nitro-4'-fluorochalcone.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[14]

Protocol: Propidium Iodide (PI) Staining for DNA Content

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16]

-

Cell Treatment: Treat cancer cells with 3-Nitro-4'-fluorochalcone at its IC50 concentration for a duration corresponding to at least one cell cycle (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Generate a histogram to visualize the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

Visualization of Experimental Workflow

Caption: Workflow for cell cycle analysis using flow cytometry.

Potential Molecular Targets: Tubulin Polymerization

One of the most extensively studied mechanisms of action for chalcones is their ability to inhibit tubulin polymerization.[17][18][19] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[18][19]

Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to microtubules.

-

Compound Addition: Add 3-Nitro-4'-fluorochalcone at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., colchicine or combretastatin-A4) should be used as a positive control.[17]

-

Initiate Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence corresponds to microtubule formation.

-

Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compound to the control. Inhibition of polymerization will result in a lower fluorescence signal.

Conclusion and Future Directions

3-Nitro-4'-fluorochalcone represents a promising scaffold for the development of novel anticancer agents. Its synthesis is straightforward, and the presence of the nitro and fluoro groups suggests the potential for potent and selective activity. The in vitro assays detailed in this guide provide a robust framework for evaluating its cytotoxic and mechanistic properties.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 3-Nitro-4'-fluorochalcone to optimize its anticancer activity and minimize toxicity to normal cells.

-

In Vivo Efficacy: Evaluating the antitumor activity of promising compounds in animal models of cancer.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds.

-

Target Identification and Validation: Further elucidating the specific molecular targets and signaling pathways modulated by 3-Nitro-4'-fluorochalcone.

By following the comprehensive protocols and understanding the scientific rationale outlined in this guide, researchers can effectively explore the anticancer potential of 3-Nitro-4'-fluorochalcone and contribute to the development of new and effective cancer therapies.

References

- In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives.

- Fatty Acid Conjugated Chalcones as Tubulin Polymerization Inhibitors: Design, Synthesis, QSAR, and Apoptotic and Antiproliferative Activity - PubMed.

- In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC.

- A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed.

- A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC - NIH.

- Synthesis of Chalcones with Anticancer Activities - MDPI.

- Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development.

- Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC.

- Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - MDPI.

- Fatty Acid Conjugated Chalcones as Tubulin Polymerization Inhibitors: Design, Synthesis, QSAR, and Apoptotic and Antiproliferative Activity | Journal of Natural Products - ACS Publications.

- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones.

- Methoxy- and fluoro-chalcone derivatives arrest cell cycle progression and induce apoptosis in human melanoma cell A375 - PubMed.

- Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed.

- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC.

- Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC.

- Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones - MDPI.

- Chalcones: Synthetic Chemistry Follows Where Nature Leads - MDPI.

- Biological Activities of Chalcone Derivatives: A Technical Guide for Drug Discovery and Development - Benchchem.

- Synthesis and anti-inflammatory activity of three nitro chalcones | Scilit.

- 3-NITROCHALCONE synthesis - ChemicalBook.

- Cytotoxicity Of Chalcone Of Eugenia aquea Burm F. Leaves Against T47D | AABC.

- Chalcone Derivatives: Role in Anticancer Therapy - MDPI.

- Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC.

- New chalcone compound exhibits microrna-mediated anticancer properties in glioblastoma.

- Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists.

- Anticancer Activity of Natural and Synthetic Chalcones - MDPI.

- Anticancer Activity of Natural and Synthetic Chalcones - Semantic Scholar.

- Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC.

- 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed.

- Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed.

- CAS 1222-98-6 (4-Nitrochalcone) - BOC Sciences.

- 4-Nitrochalcone as a potential drug in non-clinical breast cancer studies - PubMed.

Sources

- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]

- 6. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New chalcone compound exhibits microrna-mediated anticancer properties in glioblastoma | PLOS One [journals.plos.org]

- 8. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 9. orientjchem.org [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Chalcones with Anticancer Activities | MDPI [mdpi.com]

- 12. Methoxy- and fluoro-chalcone derivatives arrest cell cycle progression and induce apoptosis in human melanoma cell A375 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. dovepress.com [dovepress.com]

- 16. biocompare.com [biocompare.com]

- 17. Fatty Acid Conjugated Chalcones as Tubulin Polymerization Inhibitors: Design, Synthesis, QSAR, and Apoptotic and Antiproliferative Activity [pubmed.ncbi.nlm.nih.gov]

- 18. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of 3-Nitro-4'-fluorochalcone for Antimicrobial Properties: A Technical Guide

Executive Summary & Structural Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores. Chalcones (1,3-diphenyl-2-propen-1-one), a class of open-chain flavonoids, have emerged as highly versatile scaffolds in medicinal chemistry. This whitepaper outlines the systematic in vitro screening protocols for 3-Nitro-4'-fluorochalcone , a rationally designed synthetic derivative.

Understanding the causality behind the compound's structural modifications is critical for predicting its biological behavior:

-

The 4'-Fluoro Substitution (A-Ring): Halogenation at the para position of the acetophenone-derived A-ring dramatically enhances the molecule's lipophilicity. This modification facilitates passive diffusion through the complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains. Furthermore, the highly polarized, strong C–F bond acts as an isostere for hydrogen, blocking rapid metabolic oxidation and improving the compound's half-life [1].

-

The 3-Nitro Substitution (B-Ring): Positioned at the meta carbon of the benzaldehyde-derived B-ring, the nitro group serves a dual mechanistic purpose. First, as a potent electron-withdrawing group (EWG), it increases the electrophilicity of the α,β-unsaturated carbonyl system, enhancing its reactivity as a Michael acceptor toward nucleophilic thiol groups (e.g., cysteine residues in essential bacterial enzymes). Second, nitroaromatics are prime substrates for bacterial nitroreductases. The enzymatic reduction of the nitro group triggers a futile redox cycle, generating lethal intracellular Reactive Oxygen Species (ROS) [2].

Proposed dual-action antimicrobial mechanism of 3-Nitro-4'-fluorochalcone.

Pre-Screening Physicochemical Considerations

Chalcones are notoriously hydrophobic, which frequently leads to false negatives in aqueous biological assays due to compound precipitation.

-

Vehicle Selection: 3-Nitro-4'-fluorochalcone must be initially dissolved in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration master stock (e.g., 10 mg/mL).

-

Solvent Toxicity Limits: For all downstream biological assays, the final concentration of DMSO must be strictly capped at ≤ 1% (v/v) . Exceeding this threshold induces solvent-mediated cytotoxicity, compromising the integrity of the assay [3].

-

Microemulsion Stabilization: If micro-precipitation is observed upon dilution into Mueller-Hinton Broth, the addition of a non-ionic surfactant such as 0.002% Tween-80 can stabilize the solution without altering bacterial viability [3].

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the screening must utilize quantitative, internally validated methodologies rather than rudimentary agar diffusion tests.

Protocol A: High-Throughput Broth Microdilution Assay (MIC & MBC)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), adhering to CLSI standards while incorporating specific adaptations for lipophilic chalcones.

Step-by-Step Methodology:

-

Inoculum Standardization: Cultivate target ESKAPE pathogens (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853) on Tryptic Soy Agar for 18–24 hours. Suspend isolated colonies in sterile 0.85% saline to match a 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL).

-

Broth Preparation: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a working inoculum of ~1 × 10⁶ CFU/mL.

-

Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 100 µL of CAMHB into columns 2–12. Add 200 µL of the working chalcone solution (e.g., 256 µg/mL in CAMHB containing 2% DMSO) to column 1. Perform a two-fold serial dilution from column 1 to 10, discarding 100 µL from column 10.

-

Inoculation: Add 100 µL of the working inoculum to columns 1–11. (Final well volume = 200 µL; final bacterial concentration = 5 × 10⁵ CFU/mL; final maximum DMSO = 1%).

-

Internal Validation Controls (Critical Step):

-

Column 11 (Growth Control): 100 µL CAMHB (1% DMSO) + 100 µL inoculum. Validates organism viability and confirms that 1% DMSO is non-toxic.

-

Column 12 (Sterility Control): 200 µL CAMHB only. Validates aseptic technique and media sterility.

-

-

Incubation & Resazurin Readout: Incubate at 37°C for 16–20 hours. Because chalcone precipitation can mimic bacterial turbidity, add 30 µL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours. Viable metabolizing cells reduce blue resazurin to pink resorufin. The MIC is the lowest concentration that remains strictly blue.

-

MBC Determination: Plate 10 µL from all blue (optically clear) wells onto fresh agar plates. The MBC is defined as the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum after 24 hours of incubation.

Standardized high-throughput broth microdilution workflow for MIC and MBC.

Protocol B: Anti-Biofilm Screening (Crystal Violet Assay)

Chalcones frequently exhibit potent anti-biofilm properties by downregulating quorum sensing and disrupting microbial adhesion [4]. Evaluating 3-Nitro-4'-fluorochalcone against established biofilms is a mandatory secondary screen.

-

Biofilm Formation: Inoculate 96-well flat-bottom plates with bacterial suspension in Tryptic Soy Broth supplemented with 1% glucose. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

-

Washing: Carefully aspirate the media and wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove unattached planktonic cells.

-

Treatment: Apply varying concentrations of the chalcone (ranging from 1× to 8× MIC) diluted in fresh media.

-

Self-Validating Controls: Include a 'Vehicle Control' (biofilm + 1% DMSO media) to establish baseline biomass, and a 'Blank Control' (sterile media only) to subtract background dye absorbance.

-

-

Quantification: After 24 hours of treatment, fix the remaining biofilms with absolute methanol for 15 minutes. Stain with 0.1% crystal violet for 15 minutes, wash rigorously with distilled water, and solubilize the bound dye using 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

Quantitative Data Benchmarking

While primary empirical data for 3-Nitro-4'-fluorochalcone will be generated via the workflows above, researchers must benchmark their findings against structurally analogous fluorinated and nitro-substituted chalcones documented in recent literature[1, 2, 5, 6].

Table 1: Reference MIC Benchmarks for Substituted Chalcone Analogs

| Compound Class | Representative Analog | Target Pathogen | Typical MIC Range | Putative Mechanism |

| Fluorochalcones | 4'-amino-4-fluorochalcone | S. aureus (MRSA) | 3.9 - 15.6 µg/mL | Membrane disruption, Apoptosis-like death |

| Nitrochalcones | 2'-amino-4-nitrochalcone | Trichophyton rubrum | 0.5 - 2.0 µg/mL | ROS generation, Ergosterol synthesis inhibition |

| Methyl/Fluorochalcones | 4-methoxy-4′-methylchalcone | P. aeruginosa | 12.5 - 31.25 µg/mL | Efflux pump (MexAB-OprM) inhibition |

| Target Compound | 3-Nitro-4'-fluorochalcone | ESKAPE Pathogens | Pending Assay | Dual: ROS + Michael Addition to Thiols |

Note: MIC values < 10 µg/mL are generally considered highly active for synthetic small molecules in initial in vitro screening.

Conclusion

The rational design of 3-Nitro-4'-fluorochalcone leverages the synergistic electronic effects of a highly electronegative fluorine atom and a redox-active nitro group. By strictly adhering to self-validating microdilution and anti-biofilm protocols—and controlling for the inherent physicochemical limitations of the chalcone scaffold—researchers can accurately quantify its therapeutic window and advance it toward in vivo efficacy models.

References

-

Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications National Center for Biotechnology Information (PMC)[Link]

-

Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents MDPI (Molecules)[Link]

-

Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus National Institutes of Health (NIH)[Link]

-

Microbial transformations of 4′-methylchalcones as an efficient method of obtaining novel alcohol and dihydrochalcone derivatives with antimicrobial activity RSC Publishing[Link]

-

Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents ACS Omega[Link]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Nitro-4'-fluorochalcone

This guide provides a comprehensive exploration of the spectroscopic characterization of 3-Nitro-4'-fluorochalcone, a molecule of interest in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of a compound's structural identity is paramount. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to build a complete and validated analytical picture of this compound.

Foundational Concepts: The Chalcone Scaffold and its Modifications

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a critical class of organic compounds within the flavonoid family, serving as key biosynthetic precursors.[1] Their core structure, an α,β-unsaturated ketone system linking two aromatic rings, is a versatile scaffold for chemical modification, leading to a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

The subject of this guide, 3-Nitro-4'-fluorochalcone, introduces two key substituents that profoundly influence its electronic properties and, consequently, its spectroscopic signature:

-

A 3-Nitro Group (Ring A): A powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring to which it is attached, significantly impacting the chemical shifts of nearby protons and carbons.

-

A 4'-Fluoro Group (Ring B): An electronegative but π-donating halogen, the fluorine atom introduces unique spectroscopic handles, particularly in ¹³C and ¹⁹F NMR, through characteristic spin-spin couplings.

The most common and efficient route for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (in this case, 3-nitrobenzaldehyde) and a substituted acetophenone (4-fluoroacetophenone).[1][2][3] Understanding this synthetic origin is crucial for anticipating potential impurities, such as unreacted starting materials, which could otherwise complicate spectral interpretation.

Analytical Workflow: An Integrated Approach

A robust structural elucidation relies not on a single technique but on the convergence of data from multiple analytical methods. Our approach follows a logical progression from functional group identification (IR) to detailed mapping of the carbon-hydrogen framework (NMR) and, finally, to confirmation of molecular weight and fragmentation patterns (MS).

Figure 1: Workflow for the synthesis and spectroscopic validation of 3-Nitro-4'-fluorochalcone.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

IR spectroscopy provides a rapid and effective method for confirming the presence of the principal functional groups within the chalcone structure. The spectrum is a diagnostic fingerprint of the molecule's vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the purified, solid 3-Nitro-4'-fluorochalcone is placed directly onto the ATR crystal.

-

Instrument Setup: The background spectrum of the clean, empty ATR crystal is acquired.

-

Data Acquisition: The sample is brought into firm contact with the crystal using the pressure arm, and the spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline-corrected and analyzed for key absorption bands.

Expected Spectral Features:

The IR spectrum of 3-Nitro-4'-fluorochalcone is dominated by several characteristic, high-intensity bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale & Comments |

| ~1665-1685 | C=O Stretch | α,β-Unsaturated Ketone | Strong | The carbonyl stretch in chalcones is a prominent feature.[4][5] Conjugation with the double bond and aromatic ring lowers the frequency compared to a simple ketone. |

| ~1590-1610 | C=C Stretch | Alkene (vinylic) | Medium-Strong | Corresponds to the stretching of the central Cα=Cβ double bond.[4][6] |

| ~1510-1550 | Asymmetric N-O Stretch | Aromatic Nitro Group | Very Strong | This, along with the symmetric stretch, is a hallmark of a nitro group. These two peaks are often the most intense in the spectrum.[7][8] |

| ~1340-1360 | Symmetric N-O Stretch | Aromatic Nitro Group | Very Strong | The presence of two intense bands in these regions is a highly reliable indicator for the -NO₂ group.[7][8] |

| ~3010-3120 | C-H Stretch | Aromatic & Vinylic | Medium-Weak | Stretching vibrations of the sp² C-H bonds on the aromatic rings and the alkene.[5] |

| ~1150-1250 | C-F Stretch | Aryl-Fluoride | Strong | The C-F stretch is typically a strong band, although its position can be influenced by the aromatic system. |

| ~970-990 | C-H Out-of-Plane Bend | Trans-Alkene | Medium-Strong | This band is characteristic of the trans-configuration of the vinylic protons, a typical outcome of the Claisen-Schmidt condensation.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of each carbon and hydrogen atom. For this molecule, ¹⁹F NMR is also a crucial tool.

Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Approximately 5-10 mg of 3-Nitro-4'-fluorochalcone is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10] DMSO-d₆ is often preferred for chalcones due to its excellent solvating power.[9]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity and resolution.[10]

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F spectra are acquired. For ¹³C NMR, proton decoupling is standard to simplify the spectrum to singlets for each unique carbon (though C-F coupling will persist).[11]

¹H NMR Spectroscopy

The proton NMR spectrum allows for the precise assignment of all hydrogen atoms in the molecule.

Figure 2: Structure of 3-Nitro-4'-fluorochalcone.

Predicted ¹H NMR Data (in DMSO-d₆, ~400-600 MHz):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comments |

| H-β | 7.8 - 8.1 | Doublet (d) | Jαβ ≈ 15-16 Hz | Deshielded by the adjacent carbonyl group and located on the nitro-substituted ring. The large coupling constant confirms the trans stereochemistry.[9][12] |

| H-α | 7.6 - 7.9 | Doublet (d) | Jαβ ≈ 15-16 Hz | Coupled to H-β. Typically upfield from H-β. |

| H-2', H-6' | 8.1 - 8.3 | Doublet of Doublets (dd) | JHF ≈ 8-9 Hz, JHH ≈ 8-9 Hz | These protons are ortho to the carbonyl group and are coupled to both the adjacent protons (H-3', H-5') and the fluorine atom. |

| H-3', H-5' | 7.3 - 7.5 | Triplet (t) or Doublet of Doublets (dd) | JHH ≈ 8-9 Hz, JHF ≈ 8-9 Hz | These protons are ortho to the fluorine atom and show coupling to both neighboring protons and the fluorine. The pattern appears as a triplet if JHH and JHF are similar. |

| H-2 | ~8.6 | Singlet (s) or Triplet (t) | J ≈ 2 Hz | Ortho to the nitro group, highly deshielded. Appears as a narrow triplet or singlet-like peak. |

| H-4 | ~8.3 | Doublet of Doublets (dd) | J ≈ 8 Hz, 2 Hz | Para to the nitro group, deshielded. Coupled to H-5 and H-6. |

| H-6 | ~8.0 | Doublet (d) | J ≈ 8 Hz | Ortho to the C=C bond. Coupled to H-5. |

| H-5 | ~7.8 | Triplet (t) | J ≈ 8 Hz | Meta to the nitro group. Coupled to H-4 and H-6. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework. Due to the low natural abundance of ¹³C, C-C coupling is not observed. Proton decoupling simplifies the spectrum, but C-F coupling provides valuable structural confirmation.[11][13]

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted δ (ppm) | C-F Coupling | Rationale & Comments |

| C=O | 187 - 192 | Small or none | The carbonyl carbon is highly deshielded. Its chemical shift is characteristic of α,β-unsaturated ketones.[5] |

| C-β | 140 - 145 | No | Deshielded due to its position on the electron-poor ring and conjugation with the carbonyl. |

| C-α | 122 - 128 | No | Typically upfield from C-β. |

| C-4' | 164 - 168 | ¹JCF ≈ 250 Hz | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |

| C-2', C-6' | 131 - 133 | ²JCF ≈ 9 Hz | Carbons ortho to the fluorine show a smaller two-bond coupling. |

| C-3', C-5' | 115 - 117 | ³JCF ≈ 22 Hz | Carbons meta to the fluorine show a three-bond coupling, often larger than the two-bond coupling. |

| C-1' | ~135 | ⁴JCF ≈ 3 Hz | The ipso-carbon of the fluorinated ring shows a small four-bond coupling. |

| C-3 | ~148 | No | The carbon bearing the nitro group is significantly deshielded. |

| C-1 | ~136 | No | The ipso-carbon of the nitro-substituted ring. |

| Other Ar-C | 123 - 135 | No | The remaining aromatic carbons appear in the expected region. Quaternary carbons (C-1, C-3, C-1', C-4') often have lower intensity.[11] |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a clear signal for the fluorine atom, free from the spectral crowding often seen in ¹H NMR.

Predicted ¹⁹F NMR Data:

The single fluorine atom in 3-Nitro-4'-fluorochalcone will give rise to one resonance in the ¹⁹F NMR spectrum. For fluorine on an aromatic ring, the chemical shift typically appears between -100 and -120 ppm (relative to CFCl₃).[14] The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons (H-3'/H-5' and H-2'/H-6').

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight and can provide corroborating structural evidence through analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: A dilute solution of the chalcone (e.g., 1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.[10]

-

Data Acquisition: The sample is introduced into the ESI source. In positive ion mode, the analysis will typically search for the protonated molecule [M+H]⁺ and common adducts.

-

Data Analysis: The resulting mass-to-charge (m/z) spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Expected Mass Spectrum Features:

-

Molecular Formula: C₁₅H₁₀FNO₃

-

Molecular Weight: 271.25 g/mol

Key Observations:

-

Protonated Molecule [M+H]⁺: A prominent peak is expected at m/z 272.1 .

-

Sodium Adduct [M+Na]⁺: It is very common to observe a sodium adduct at m/z 294.1 ([M+23]⁺), arising from trace sodium salts in glassware or solvents.[1][10]

-

Fragmentation: Chalcones typically fragment via cleavage on either side of the carbonyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of these fragments.

Figure 3: Predicted major fragmentation pathways for 3-Nitro-4'-fluorochalcone in positive-ion MS.

Conclusion: A Validated Structural Portrait

By integrating the data from IR, multi-nuclear NMR, and mass spectrometry, a complete and unambiguous structural assignment for 3-Nitro-4'-fluorochalcone can be achieved. The IR spectrum confirms the presence of the key ketone, alkene, nitro, and C-F functionalities. NMR spectroscopy provides the precise atom connectivity and stereochemistry of the carbon-hydrogen framework, with C-F couplings offering an additional layer of verification. Finally, mass spectrometry confirms the elemental composition and molecular weight, with fragmentation patterns that are fully consistent with the proposed chalcone structure. This multi-faceted analytical approach ensures the highest degree of scientific integrity and provides the trustworthy data required for advanced research and development applications.

References

-

Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. PMC. [Link]

-

(PDF) Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. [Link]

-

Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. PMC. [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

FT-IR spectra of the synthesized chalcones: CH-5 (i), CH-6 (ii) and CH-10 (iii). ResearchGate. [Link]

-

The Mass Spectra of Chalcones, Flavones and Isoflavones. J-STAGE. [Link]

-

Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry. [Link]

-

Spectroscopic Modeling of Nitro Group in Explosives. SPIE Digital Library. [Link]

-

24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

-

Synthesis, FT-IR Spectroscopic Studies and in vitro FRAP Assay of some Chalcone Derivatives and their Metal Complexes. ASUU Ejournals. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org. [Link]

-

Synthesis and anti-inflammatory activity of three nitro chalcones. PubMed. [Link]

-

IR: nitro groups. University of Calgary. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

-

Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI. [Link]

-

Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Preprints.org. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. [Link]

-

(PDF) Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. ResearchGate. [Link]

-

SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

-

3-Nitrochalcone. NIST WebBook. [Link]

-

4'-Fluorochalcone. PubChem. [Link]

-

(a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). ResearchGate. [Link]

-

19.5: Carbon-13 NMR. Chemistry LibreTexts. [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

4-Fluoro-4'-nitrochalcone. PubChem. [Link]

-

(PDF) 1H and13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. [Link]

-

4-Fluorochalcone. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ejournals.asuu.org.ng [ejournals.asuu.org.ng]

- 3. orientjchem.org [orientjchem.org]

- 4. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. orientjchem.org [orientjchem.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 14. azom.com [azom.com]

A Senior Application Scientist's Guide to Investigating the Mechanism of Action of 3-Nitro-4'-fluorochalcone

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, are precursors to all flavonoids and represent a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The functionalization of this scaffold with various substituents can significantly modulate its biological activity.[3] This guide focuses on a specific derivative, 3-Nitro-4'-fluorochalcone, which incorporates an electron-withdrawing nitro group and a halogen fluorine atom. These modifications are anticipated to confer unique bioactivities. This document outlines a comprehensive, multi-pronged strategy for the preliminary investigation of its mechanism of action (MoA), designed for researchers in drug discovery and development. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate a logical workflow for elucidating the compound's cellular and molecular targets.

Introduction: The Therapeutic Potential of Chalcones

Chalcones have garnered significant interest in medicinal chemistry due to their synthetic accessibility and their ability to target a multitude of cellular pathways.[3][4] Their anticancer properties are often mediated through diverse mechanisms such as the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways like NF-κB.[1][3] The core α,β-unsaturated ketone system is a key pharmacophore, often acting as a Michael acceptor, which can lead to covalent interactions with cellular nucleophiles like cysteine residues in proteins.[2]

The specific compound, 3-Nitro-4'-fluorochalcone , is of particular interest. The nitro group (NO₂) is a strong electron-withdrawing group that can enhance the electrophilicity of the chalcone backbone, potentially increasing its reactivity and potency.[5] The fluorine atom at the 4'-position can improve metabolic stability and cell membrane permeability. Preliminary studies on nitro-substituted chalcones have demonstrated significant anti-inflammatory and cytotoxic activities.[6][7] Therefore, a systematic investigation into the MoA of 3-Nitro-4'-fluorochalcone is warranted.

A Phased Approach to Mechanism of Action Elucidation

Here, we propose a three-phase investigative workflow:

Caption: Proposed workflow for MoA elucidation.

Phase 1: Foundational Cellular Phenotyping

The initial phase aims to answer the fundamental question: What is the primary effect of 3-Nitro-4'-fluorochalcone on whole cells? We begin by assessing its impact on cell viability and then characterizing the nature of cell death.

Cell Viability and Cytotoxicity Screening